molecular formula C15H22O4 B12766943 Idf5CD3zek CAS No. 1375088-28-0

Idf5CD3zek

Cat. No.: B12766943
CAS No.: 1375088-28-0
M. Wt: 266.33 g/mol
InChI Key: VZXPWVDKXCYHSI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idf5CD3zek involves several steps, starting with the preparation of the benzoic acid derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Idf5CD3zek undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Sydonic Acid, such as ketones, alcohols, and substituted benzoic acids .

Scientific Research Applications

Idf5CD3zek has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Idf5CD3zek involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the 1-hydroxy-1,5-dimethylhexyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

1375088-28-0

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-4-[(2R)-2-hydroxy-6-methylheptan-2-yl]benzoic acid

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m1/s1

InChI Key

VZXPWVDKXCYHSI-OAHLLOKOSA-N

Isomeric SMILES

CC(C)CCC[C@](C)(C1=C(C=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.